Tributyl(4-fluoro-3-methylphenyl)stannane

描述

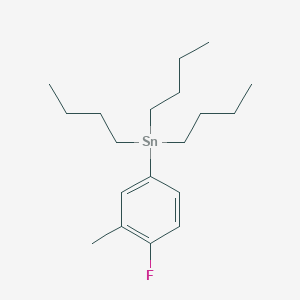

Tributyl(4-fluoro-3-methylphenyl)stannane is an organotin compound with the molecular formula C19H33FSn. It is characterized by the presence of a tin atom bonded to a 4-fluoro-3-methylphenyl group and three butyl groups. This compound is used primarily in organic synthesis and has applications in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

Tributyl(4-fluoro-3-methylphenyl)stannane can be synthesized through the reaction of 4-fluoro-3-methylphenylmagnesium bromide with tributyltin chloride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

化学反应分析

Types of Reactions

Tributyl(4-fluoro-3-methylphenyl)stannane undergoes various types of chemical reactions, including:

Substitution Reactions: The tin atom in the compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form organotin oxides or other oxidized derivatives.

Coupling Reactions: It can be used in Stille coupling reactions, where it acts as a reagent to form carbon-carbon bonds with organic halides.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the tin center.

Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major products are typically biaryl compounds or other coupled organic molecules.

科学研究应用

Chemical Properties and Structure

TBFS has the molecular formula and a molecular weight of 385.15 g/mol. Its structure features a tributylstannyl group attached to a phenyl ring that is substituted with a fluorine atom at the para position and a methyl group at the meta position. This unique substitution pattern enhances its reactivity and biological activity compared to other organotin compounds.

Organic Synthesis

TBFS serves as a crucial intermediate in various synthetic pathways:

- Cross-Coupling Reactions : It is frequently utilized in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This application is vital for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Synthesis of Fluorinated Compounds : The presence of fluorine in TBFS allows for the synthesis of fluorinated compounds, which are important in medicinal chemistry for enhancing bioavailability and metabolic stability .

Case Study: Synthesis of Fluorinated Aryl Compounds

In one study, TBFS was employed to synthesize protected 4-[^18F]fluorophenylalanine, which is used as a radiopharmaceutical probe for imaging studies . This highlights TBFS's utility in developing imaging agents that incorporate fluorine.

Medicinal Chemistry

The incorporation of fluorine into drug design has been shown to improve pharmacokinetics and pharmacodynamics:

- Fluorinated Drug Candidates : TBFS is involved in synthesizing various fluorinated drug candidates, which can exhibit enhanced potency and selectivity against specific biological targets. For example, fluorinated compounds have been developed for treating cancer and infectious diseases .

- Biological Interactions : Research into TBFS's biological interactions is crucial for understanding its environmental impact and safety profile. Studies indicate that the fluorine atom enhances lipophilicity, potentially affecting how these compounds interact with biological systems.

Material Science

TBFS's properties make it suitable for applications in material science:

- Polymer Chemistry : It can be used to create organotin-based polymers with unique thermal and mechanical properties. These materials have applications ranging from coatings to advanced composites.

作用机制

The mechanism by which tributyl(4-fluoro-3-methylphenyl)stannane exerts its effects depends on the specific reaction or application. In Stille coupling reactions, for example, the tin atom facilitates the transfer of organic groups to form new carbon-carbon bonds. The molecular targets and pathways involved are typically related to the reactivity of the tin center and its ability to form stable intermediates during the reaction process.

相似化合物的比较

Similar Compounds

Tributyl(phenyl)stannane: Similar structure but lacks the fluoro and methyl substituents on the phenyl ring.

Tributyl(4-fluorophenyl)stannane: Similar structure but lacks the methyl substituent on the phenyl ring.

Tributyl(3-methylphenyl)stannane: Similar structure but lacks the fluoro substituent on the phenyl ring.

Uniqueness

Tributyl(4-fluoro-3-methylphenyl)stannane is unique due to the presence of both fluoro and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

生物活性

Tributyl(4-fluoro-3-methylphenyl)stannane, an organotin compound with the molecular formula C₁₉H₃₃FSn, is characterized by a tin atom bonded to a 4-fluoro-3-methylphenyl group and three butyl groups. Its unique structure imparts distinctive chemical properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily arises from its ability to participate in various chemical reactions. The tin center can engage in nucleophilic substitution reactions and Stille coupling reactions, facilitating the formation of carbon-carbon bonds. This reactivity is crucial for its applications in medicinal chemistry where it aids in synthesizing drug candidates.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis. Its ability to form stable intermediates allows chemists to create complex organic molecules efficiently. The presence of fluorine enhances its lipophilicity, potentially affecting its interaction with biological systems and making it a subject of interest for further research into its environmental impact.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development. Its unique substituent pattern provides opportunities for synthesizing novel pharmaceuticals with improved efficacy and safety profiles. The compound's reactivity allows for modifications that can enhance biological activity against specific targets .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tributyl(phenyl)stannane | C₁₅H₃₁Sn | Lacks fluorine substitution; widely used in synthesis |

| Triphenyltin chloride | C₁₂H₉ClSn | Contains three phenyl groups; highly toxic |

| Bis(tri-n-butyltin) oxide | C₂₄H₅₂O₄Sn₂ | Contains two tributyl groups; used as a biocide |

| Tributytin methacrylate | C₁₆H₃₃O₂Sn | Used in polymer chemistry; different reactivity |

This compound's unique structure sets it apart from other organotin compounds, influencing both its reactivity and biological activity.

Environmental Impact Studies

Research has indicated that organotin compounds can have significant environmental effects due to their toxicity and persistence. A study focusing on the degradation of organotin compounds highlighted the need for assessing the environmental fate of this compound to understand its potential ecological risks .

Synthesis and Reactivity Investigations

A series of experiments have been conducted to evaluate the reactivity of this compound with various substrates. These studies aim to elucidate reaction mechanisms and optimize conditions for desired transformations, providing insights into its applications in synthetic chemistry.

属性

IUPAC Name |

tributyl-(4-fluoro-3-methylphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.3C4H9.Sn/c1-6-4-2-3-5-7(6)8;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOYVATZEGGUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33FSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379144 | |

| Record name | TRIBUTYL(4-FLUORO-3-METHYLPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130739-96-7 | |

| Record name | TRIBUTYL(4-FLUORO-3-METHYLPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。